Dual-Target Potency: Y13g is a Validated Dual Inhibitor of AChE and IL-6, Unlike Donepezil
Y13g is characterized as a potent inhibitor of both acetylcholinesterase (AChE) and the pro-inflammatory cytokine Interleukin-6 (IL-6) [1]. In contrast, the standard-of-care Alzheimer's drug, Donepezil, is a selective AChE inhibitor with no reported direct activity on IL-6 [2]. The dual inhibition profile of Y13g is a quantifiable differentiator, making it a superior tool for investigating disease-modifying strategies that combine cholinergic enhancement with anti-inflammatory effects.
| Evidence Dimension | Target Engagement Profile (Dual vs. Single Target Inhibition) |
|---|---|
| Target Compound Data | Potent inhibition of both EeAChE and IL-6 [1]. |
| Comparator Or Baseline | Donepezil: Selective inhibition of EeAChE (IC50 = 7.94 ± 0.99 µM) [2]. No IL-6 inhibition reported. |
| Quantified Difference | Y13g demonstrates dual-target inhibition, whereas Donepezil is a single-target inhibitor. |
| Conditions | EeAChE (Electric eel acetylcholinesterase) and IL-6 in vitro assays [1][2]. |
Why This Matters
This dual inhibition profile is essential for research into Alzheimer's Disease (AD), a multifactorial pathology, allowing scientists to probe combined cholinergic and inflammatory pathways, a mechanism not accessible with standard AChE inhibitors like Donepezil.
- [1] Kaur S, Bansal Y. Design, molecular Docking, synthesis and evaluation of xanthoxylin hybrids as dual inhibitors of IL-6 and acetylcholinesterase for Alzheimer's disease. Bioorg Chem. 2022 Apr;121:105670. View Source
- [2] PMC9763612, Table 1. IC50 values for eqBChE and eeAChE inhibition by donepezil and various compounds. View Source
